molecular formula C12H13NO7 B6145839 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid CAS No. 263758-69-6

4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No.: B6145839
CAS No.: 263758-69-6
M. Wt: 283.23 g/mol
InChI Key: HUWJSTCEZBSJIZ-UHFFFAOYSA-N
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Description

Significance of Phenoxy-Butanoic Acid Scaffolds in Chemical Research

The phenoxy-butanoic acid scaffold is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov The ether linkage provides a degree of flexibility, while the aromatic ring and the carboxylic acid offer multiple points for interaction or further chemical modification. nih.govnih.gov The presence of the phenoxy group is crucial for the biological activity of many compounds, often contributing to target binding and selectivity. nih.gov This framework is a common feature in a variety of pharmacologically active agents, highlighting its importance in drug design and discovery. nih.govnih.gov

Overview of Formyl, Methoxy (B1213986), and Nitro Functional Groups in Synthetic Chemistry

The formyl group (-CHO) is a simple aldehyde functionality that serves as a versatile handle in organic synthesis. tcichemicals.comfiveable.me It is a key building block for constructing more complex molecular architectures through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. tcichemicals.com The carbonyl carbon of the formyl group is electrophilic, making it susceptible to nucleophilic attack. fiveable.me Furthermore, the formyl group can be readily oxidized to a carboxylic acid or reduced to an alcohol. tcichemicals.comfiveable.me

The methoxy group (-OCH3) is an electron-donating group when attached to an aromatic ring at the ortho or para position. wikipedia.org It influences the electronic properties of the benzene (B151609) ring, activating it towards electrophilic substitution. wikipedia.org In medicinal chemistry, the methoxy group is prevalent in many drugs, where it can enhance binding to target proteins, improve physicochemical properties, and positively affect absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net

The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgteachy.ai This powerful electronic effect can significantly influence the acidity of nearby protons. wikipedia.org The nitro group is a common feature in explosives but also serves as a crucial synthetic intermediate, as it can be readily reduced to an amine, providing a pathway to a wide range of other functionalities. nih.govresearchgate.netnih.gov

Table 1: Overview of Functional Groups in 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid

Functional GroupChemical FormulaKey Characteristics in Synthetic Chemistry
Formyl-CHOVersatile synthetic handle, electrophilic carbon, can be oxidized or reduced. tcichemicals.comfiveable.me
Methoxy-OCH3Electron-donating on aromatic rings, influences electronic properties, common in pharmaceuticals. wikipedia.orgnih.gov
Nitro-NO2Strong electron-withdrawing group, facilitates nucleophilic substitution, can be reduced to an amine. wikipedia.orgteachy.ai

Research Context for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest a primary role as a specialized chemical intermediate or a linker molecule in solid-phase synthesis. The presence of the carboxylic acid allows for attachment to a solid support, while the formyl group provides a reactive site for the subsequent attachment of other molecules.

Closely related compounds provide insight into its potential applications. For instance, a similar molecule where the formyl group is replaced by a hydroxyethyl (B10761427) group, 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, is utilized as a photolabile linker for the preparation of carboxylic acids. chemicalbook.comguidechem.comscbt.comadvancedchemtech.com This suggests that the nitro-substituted phenoxy moiety can be cleaved under specific conditions, such as exposure to light. Another related compound, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, is used as a preloaded reagent for the synthesis of peptides and other organic molecules. biosynth.com

Given these precedents, this compound is likely designed as a multifunctional building block. The nitro group's electron-withdrawing nature could be exploited to modulate the reactivity of the aromatic ring or to serve as a precursor to an amino group. The methoxy group can fine-tune the electronic environment, and the formyl and carboxylic acid groups provide orthogonal points for chemical ligation.

Table 2: Physicochemical Data of a Structurally Related Compound: 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid

PropertyValue
CAS Number175281-76-2 sigmaaldrich.com
Molecular FormulaC13H17NO7 sigmaaldrich.com
Molecular Weight299.28 g/mol sigmaaldrich.com
AppearanceYellow Solid guidechem.com
Melting Point163-166 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

263758-69-6

Molecular Formula

C12H13NO7

Molecular Weight

283.23 g/mol

IUPAC Name

4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid

InChI

InChI=1S/C12H13NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)

InChI Key

HUWJSTCEZBSJIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 4 Formyl 2 Methoxy 5 Nitrophenoxy Butanoic Acid

Retrosynthetic Analysis of the 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the primary retrosynthetic disconnections are focused on the ether linkage and the nitro group on the aromatic ring.

The most logical initial disconnection is the carbon-oxygen bond of the ether. amazonaws.com This transform breaks the molecule into two key synthons: a nucleophilic phenoxide and a four-carbon electrophilic synthon.

Synthon 1 : A phenoxide derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin).

Synthon 2 : An electrophilic four-carbon chain terminating in a carboxylic acid group, such as a ⁺CH₂CH₂CH₂COOH cation.

The corresponding synthetic equivalents for these synthons are 5-nitrovanillin (B156571) and a 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate), respectively. The ester is used to protect the carboxylic acid functionality during the etherification step.

A further retrosynthetic step can be applied to the 5-nitrovanillin intermediate. A functional group interconversion (FGI) approach suggests the removal of the nitro group. This leads back to 4-hydroxy-3-methoxybenzaldehyde, commonly known as vanillin (B372448), which is an abundant and renewable starting material derived from lignin. acs.org The synthesis, therefore, logically begins with vanillin, proceeds through the nitration to 5-nitrovanillin, and concludes with the attachment of the butanoic acid side chain.

Classical Synthetic Routes to this compound

The formation of the phenoxy ether linkage is most commonly achieved via the Williamson ether synthesis. organic-chemistry.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific synthesis, the phenolic hydroxyl group of 5-nitrovanillin is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophile then attacks an electrophilic butanoic acid precursor, typically an ethyl or methyl 4-halobutanoate like ethyl 4-bromobutanoate. The reaction results in the formation of ethyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate, which is the ester-protected version of the final product.

The butanoic acid chain is introduced as a single unit via the O-alkylation of 5-nitrovanillin. The use of a reagent like ethyl 4-bromobutanoate serves a dual purpose: it provides the four-carbon chain and contains a terminal ester group. The ester acts as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated etherification reaction. The final step in the synthesis is the hydrolysis of this ester group. This is typically accomplished under either acidic or basic conditions (saponification) followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final this compound.

The aromatic core of the target molecule is a substituted benzaldehyde. The starting material, vanillin, already possesses the required formyl (-CHO), methoxy (B1213986) (-OCH₃), and hydroxyl (-OH) groups. The key functionalization step is the introduction of the nitro (-NO₂) group at the C-5 position of the vanillin ring through an electrophilic aromatic substitution reaction. digitaloceanspaces.com

The hydroxyl and methoxy groups are ortho, para-directing activators. The nitration occurs specifically at the position ortho to the hydroxyl group and meta to the formyl group. wikipedia.org A common method for this transformation is the nitration of vanillin with concentrated nitric acid in a solvent like glacial acetic acid or dichloromethane (B109758) at low temperatures. digitaloceanspaces.comwikipedia.org Yields for this reaction are typically good, often reported in the range of 75-88%. wikipedia.org

Table 1: Comparison of Classical Nitration Methods for Vanillin
Nitrating AgentSolvent/ConditionsReported YieldReference
Concentrated Nitric AcidGlacial Acetic Acid75% wikipedia.org
Fuming Nitric AcidDichloromethane (DCM), -5 to -10°CNot specified nih.gov
Nitric AcidDichloromethane (DCM), 0-5°C64% digitaloceanspaces.com
Acetyl nitrate (B79036) (from Acetic Anhydride/HNO₃)Silica gelup to 88% wikipedia.org

Modern and Optimized Synthetic Approaches

Modern synthetic chemistry aims to improve upon classical methods by utilizing catalysts and optimizing reaction conditions to increase yields, reduce reaction times, and employ more environmentally benign reagents.

Table 2: Catalyst-Mediated Synthesis of 5-Nitrovanillin
Nitrating AgentCatalystSolventTemperatureTimeYieldReference
Ceric Ammonium (B1175870) NitratePolyethylene (B3416737) Glycol-40090% Acetic Acid40°C1.5 h69% google.compatsnap.com
Ceric Ammonium NitratePolyethylene Glycol-40090% Acetic Acid60°C1.0 h70% google.compatsnap.com

Furthermore, the Williamson ether synthesis step can also be optimized. While not specifically documented for this exact molecule in the provided search results, the use of phase-transfer catalysts (e.g., quaternary ammonium salts) is a well-established modern technique for accelerating phenoxide O-alkylation reactions. Such catalysts enhance the solubility and reactivity of the phenoxide nucleophile in the organic phase, often leading to higher yields and faster reaction rates under milder conditions.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound addresses the environmental impact of the two primary synthetic steps: nitration and etherification.

Greener Approaches to Nitration:

The traditional method for preparing the key intermediate, 5-nitrovanillin, involves the nitration of vanillin with concentrated nitric acid in organic solvents like glacial acetic acid. wikipedia.org This process, while effective, utilizes corrosive reagents and generates significant acidic waste. In pursuit of more environmentally benign protocols, several greener alternatives have been developed.

One notable method employs cerium ammonium nitrate (CAN) as the nitrating agent. guidechem.com This approach can be performed with polyethylene glycol-400 as a phase transfer catalyst in acetic acid. The benefits include simpler operational procedures, reduced reaction times, and higher yields, all while avoiding the use of large quantities of strong, corrosive acids. guidechem.com Other innovative green nitration strategies include photochemical methods that use UV radiation and protocols that utilize aqueous nitric acid without a strong co-acid catalyst, significantly reducing hazardous waste streams. nih.govmjcce.org.mkresearchgate.netfrontiersin.org

Greener Approaches to O-Alkylation (Williamson Ether Synthesis):

The subsequent O-alkylation step, a Williamson ether synthesis, also presents opportunities for green innovation. Conventional methods often rely on polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents are effective but pose environmental and health concerns. Greener alternatives focus on minimizing or replacing these solvents and employing catalytic systems.

Phase Transfer Catalysis (PTC): PTC is a powerful technique for this transformation. It facilitates the reaction between the water-soluble phenoxide salt and the water-insoluble alkylating agent (e.g., ethyl 4-bromobutanoate) by transporting the phenoxide anion into the organic phase. phasetransfercatalysis.comacs.org This method can reduce the need for harsh organic solvents, sometimes allowing the reaction to proceed solvent-free or in aqueous media, and often occurs under milder conditions. tandfonline.comresearchgate.net

Solvent-Free Synthesis: Etherification of phenols can be performed efficiently under solvent-free conditions using a solid base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.net These reactions can proceed rapidly at lower temperatures, offering high purity and excellent yields while aligning with the green chemistry principle of waste minimization. researchgate.net

Alternative Solvents: When a solvent is necessary, replacing traditional solvents with greener alternatives is a key strategy. Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) offer advantages over conventional ethers like THF due to their renewable origins and improved safety profiles, such as resistance to peroxide formation. sigmaaldrich.com Using water as a solvent, often in conjunction with surfactants to create micelles, is another promising green route for Williamson synthesis. researchgate.net

Table 1: Green Chemistry Approaches in Synthesis
Synthetic StepConventional MethodGreen AlternativeKey Advantages
Nitration of Vanillin Concentrated HNO₃ in glacial acetic acidCerium Ammonium Nitrate (CAN) with a Phase Transfer CatalystReduced acid waste, milder conditions, shorter reaction time. guidechem.com
Aqueous phase nitration (no co-acid)Eliminates strong co-acid (e.g., H₂SO₄), reducing corrosive waste. nih.gov
O-Alkylation of 5-Nitrovanillin Strong base in polar aprotic solvents (DMF, DMSO)Phase Transfer Catalysis (PTC)Enables use of milder conditions and reduces or eliminates organic solvents. phasetransfercatalysis.comtandfonline.com
Solvent-free reaction with solid base (e.g., K₂CO₃)Eliminates solvent waste, simplifies workup. researchgate.net
Use of greener solvents (e.g., 2-MeTHF, water with surfactants)Reduces environmental impact and improves safety. researchgate.netsigmaaldrich.com

Multi-Component Reactions Towards this compound

Multi-component reactions (MCRs) are highly valued in green and medicinal chemistry. They involve the reaction of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the reactants. jocpr.comresearchgate.net This approach offers significant advantages, including high atom and step economy, reduced waste generation, and the rapid creation of complex molecular structures. nih.gov

However, a direct multi-component synthesis for this compound is not prominently described in the scientific literature. The structure of the target molecule, which is formed by a C-O ether bond between two distinct fragments (5-nitrovanillin and a C4 acid chain), is more readily and logically assembled through a sequential, two-step synthesis rather than a convergent MCR.

While a direct MCR is not apparent for this specific target, the aldehyde functionality of the vanillin precursor makes it a suitable component for various MCRs that yield different classes of compounds. For instance, vanillic aldehydes have been used in three-component reactions with N-methylthiourea and methyl acetoacetate (B1235776) to synthesize biologically active tetrahydropyrimidine (B8763341) derivatives. nih.gov This highlights the utility of the vanillin scaffold in MCRs for generating molecular diversity, even if the specific synthesis of this compound proceeds via a different pathway.

Chemo- and Regioselectivity in the Synthesis of this compound

Controlling selectivity is paramount in the synthesis of this compound to ensure the correct arrangement of functional groups and to avoid the formation of unwanted byproducts. Both the initial nitration and the subsequent etherification steps involve significant selectivity considerations.

Regioselectivity in Nitration:

The first step, the electrophilic aromatic substitution (nitration) of vanillin, is highly regioselective. The vanillin ring possesses three substituents—a hydroxyl (-OH), a methoxy (-OCH₃), and a formyl (-CHO)—each influencing the position of the incoming electrophile (the nitronium ion, NO₂⁺).

The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing.

The formyl group is deactivating and meta-directing.

The combined effect of these groups directs the nitration to the C5 position. This position is ortho to the powerful hydroxyl directing group and meta to the formyl group. The result is the highly selective formation of the desired intermediate, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), with minimal formation of other isomers. wikipedia.orgdigitaloceanspaces.com

Chemoselectivity in O-Alkylation:

The second step involves the alkylation of 5-nitrovanillin's phenolic hydroxyl group. This reaction must be chemoselective, meaning it should proceed at the desired functional group without affecting others. The 5-nitrovanillin intermediate contains a phenolic hydroxyl, an aldehyde, a methoxy ether, and a nitro group.

The Williamson ether synthesis is inherently chemoselective for the phenolic hydroxyl group under basic conditions. The electron-withdrawing nature of the adjacent formyl and nitro groups significantly increases the acidity of the phenolic proton, making it the most reactive site for deprotonation by a base (e.g., K₂CO₃). The resulting phenoxide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkylating agent like ethyl 4-bromobutanoate. The other functional groups—the aldehyde, methoxy, and nitro groups—are stable and unreactive under these typical reaction conditions. masterorganicchemistry.comorganicchemistrytutor.com Furthermore, solvent-free methods have been shown to be particularly effective for the selective etherification of electron-poor phenols, such as 5-nitrovanillin. researchgate.net This high degree of chemoselectivity ensures the formation of the desired ether linkage without side reactions involving the aldehyde or other moieties.

Reactivity and Functional Group Transformations of 4 4 Formyl 2 Methoxy 5 Nitrophenoxy Butanoic Acid

Reactions Involving the Formyl Group

The aldehyde or formyl group (-CHO) is a highly reactive functional group that readily participates in a variety of chemical reactions. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. The presence of an electron-withdrawing nitro group on the aromatic ring further enhances the electrophilicity of the formyl carbon, thereby influencing its reactivity.

The selective reduction of the formyl group in 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid to a primary alcohol (hydroxymethyl group) can be achieved using a variety of reducing agents. The key challenge in this transformation is to achieve chemoselectivity, reducing the aldehyde without affecting the nitro group or the carboxylic acid.

Mild reducing agents are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent that can selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters and nitro groups, particularly at low temperatures. The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol.

Another effective reagent for the chemoselective reduction of aldehydes is lithium tri-tert-butoxyaluminum hydride, which is less reactive than lithium aluminum hydride (LiAlH4) and can selectively reduce aldehydes in the presence of other reducible functional groups. Catalytic hydrogenation using specific catalysts and conditions can also be employed to achieve the desired transformation. For instance, hydrogenation over a platinum or palladium catalyst under controlled conditions can selectively reduce the aldehyde.

Table 1: Illustrative Conditions for the Reduction of the Aldehyde Moiety

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1NaBH4Methanol024-(4-hydroxymethyl-2-methoxy-5-nitrophenoxy)butanoic acid92
2LiAlH(OtBu)3THF-78 to 044-(4-hydroxymethyl-2-methoxy-5-nitrophenoxy)butanoic acid88
3H2, Pd/C (5%)Ethanol2564-(4-hydroxymethyl-2-methoxy-5-nitrophenoxy)butanoic acid95

Note: The data in this table is illustrative and based on typical yields for similar reactions.

The formyl group can be readily oxidized to a carboxylic acid group. This transformation can be accomplished using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO4), potassium dichromate (K2Cr2O7) in acidic conditions, and chromic acid (Jones reagent). However, these strong oxidants can sometimes lead to side reactions, especially given the presence of other functional groups.

For a more selective oxidation, milder reagents are preferred. Silver oxide (Ag2O) in the presence of a base is a classic method for the oxidation of aldehydes to carboxylic acids (Tollens' reagent). Another effective and mild oxidizing agent is sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is particularly useful for the oxidation of aldehydes that are sensitive to harsher conditions.

Table 2: Illustrative Conditions for the Oxidation of the Aldehyde Moiety

EntryOxidizing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1KMnO4, H2SO4Acetone/Water0-1014-(4-carboxy-2-methoxy-5-nitrophenoxy)butanoic acid75
2Ag2O, NaOHWater/Ethanol25124-(4-carboxy-2-methoxy-5-nitrophenoxy)butanoic acid85
3NaClO2, NaH2PO4, 2-methyl-2-butenet-BuOH/Water2544-(4-carboxy-2-methoxy-5-nitrophenoxy)butanoic acid90

Note: The data in this table is illustrative and based on typical yields for similar reactions.

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, leading to a variety of condensation and addition products. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most important condensation reactions is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, cyanoacetic acid) in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). This reaction leads to the formation of an α,β-unsaturated product.

The aldehyde can also undergo nucleophilic addition with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) to form secondary alcohols. Furthermore, it can react with amines to form imines (Schiff bases), and with hydroxylamine (B1172632) to form oximes. These reactions are often reversible and are typically carried out under conditions that favor the formation of the product.

Table 3: Examples of Condensation and Nucleophilic Addition Reactions

EntryReagentCatalyst/ConditionsProduct Type
1Diethyl malonatePiperidine, Ethanol, refluxα,β-Unsaturated ester
2Methylmagnesium bromideDiethyl ether, 0 °CSecondary alcohol
3AnilineAcetic acid, Toluene, refluxImine (Schiff base)
4Hydroxylamine hydrochlorideSodium acetate, Ethanol/WaterOxime

Transformations of the Carboxylic Acid Moiety

The butanoic acid side chain provides another reactive site in the molecule. The carboxylic acid group (-COOH) can undergo a variety of transformations, most notably esterification and amide formation, which are crucial for modifying the solubility and biological activity of the compound.

Esterification is the process of converting a carboxylic acid into an ester. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method is the Fischer esterification, which involves refluxing the carboxylic acid and an excess of the alcohol with a strong acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then reacts readily with an alcohol to form the ester. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) yields the corresponding acyl chloride, which reacts rapidly with an alcohol in the presence of a base like pyridine or triethylamine.

Table 4: Illustrative Conditions for Esterification

EntryAlcoholMethodCatalyst/ReagentProductYield (%)
1MethanolFischer EsterificationH2SO4 (catalytic)Methyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate85
2EthanolAcyl Chloride Formation1. SOCl2, 2. Ethanol, PyridineEthyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate90
3Benzyl alcoholCarbodiimide CouplingDCC, DMAPBenzyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate88

Note: The data in this table is illustrative and based on typical yields for similar reactions.

The carboxylic acid group can be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures.

Common methods for amide bond formation involve the use of coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to activate the carboxylic acid. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

Another approach is to convert the carboxylic acid to an acyl chloride, as described for esterification, which then reacts readily with an amine to form the amide.

Table 5: Illustrative Conditions for Amide Formation

EntryAmineCoupling Reagent/MethodProductYield (%)
1AnilineEDC, HOBtN-phenyl-4-(4-formyl-2-methoxy-5-nitrophenoxy)butanamide82
2BenzylamineAcyl Chloride Formation1. (COCl)2, 2. Benzylamine, Et3NN-benzyl-4-(4-formyl-2-methoxy-5-nitrophenoxy)butanamide
3PiperidineHATU, DIPEA1-(4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoyl)piperidine91

Note: The data in this table is illustrative and based on typical yields for similar reactions.

Reduction of the Carboxylic Acid Functionality

The carboxylic acid moiety in this compound can be reduced to a primary alcohol. However, the presence of other reducible groups, namely the nitro and formyl groups, necessitates the use of selective reducing agents to avoid undesired side reactions.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carboxylic acid, aldehyde, and nitro group simultaneously. libretexts.orgacs.org Therefore, achieving selectivity is paramount.

One common strategy for the selective reduction of a carboxylic acid in the presence of other sensitive functionalities is to first convert the carboxylic acid to an ester, such as a methyl or ethyl ester. Esters are generally less reactive than aldehydes towards many reducing agents. The resulting ester can then be selectively reduced to the corresponding alcohol. For instance, sodium borohydride (NaBH₄), which is typically unreactive towards carboxylic acids and esters, can be used in combination with certain additives or under specific conditions to reduce esters. However, NaBH₄ is known to reduce aldehydes. acs.org

A more effective approach for the selective reduction of the carboxylic acid would involve the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). Boranes are known to selectively reduce carboxylic acids to alcohols in the presence of many other functional groups, including nitro groups and esters. nih.gov While aldehydes are also reduced by boranes, the relative rates of reduction can sometimes be exploited for selectivity, or the aldehyde may be protected prior to the reduction.

Another approach involves catalytic hydrogenation. While catalytic hydrogenation can reduce nitro groups and aldehydes, the carboxylic acid is generally inert under typical hydrogenation conditions used for these transformations. nih.gov To reduce the carboxylic acid via hydrogenation, it would typically first be converted to an ester, and then subjected to high pressure and temperature hydrogenation, conditions which would also reduce the nitro and formyl groups.

A summary of potential reducing agents and their expected selectivity is presented in the table below.

Reducing AgentSelectivity towards Carboxylic AcidPotential Side Reactions on this compound
Lithium Aluminum Hydride (LiAlH₄)High reactivityReduction of aldehyde and nitro group
Sodium Borohydride (NaBH₄)Low reactivity (requires esterification)Reduction of aldehyde
Borane (BH₃·THF or BMS)High reactivity and good selectivityPotential reduction of aldehyde
Catalytic Hydrogenation (e.g., H₂/Pd-C)Low reactivity (requires esterification and harsh conditions)Reduction of nitro group and aldehyde

Reactions of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of transformations, significantly altering the electronic and steric properties of the molecule.

The reduction of the aromatic nitro group to a primary amine is a common and important transformation. Several methods are available for this conversion, with the choice of reagent depending on the desired chemoselectivity.

Catalytic Hydrogenation: This is one of the most common methods for reducing aromatic nitro groups. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically used with hydrogen gas. commonorganicchemistry.com This method is generally clean and high-yielding. However, in the context of this compound, catalytic hydrogenation would also likely reduce the aldehyde to an alcohol. The carboxylic acid would remain unaffected under standard conditions. nih.gov

Metal-Acid Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.com These conditions are generally effective and can be more chemoselective than catalytic hydrogenation. For instance, the reduction with zinc or magnesium powder in the presence of hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively reduce nitro groups in the presence of carboxylic acids and aldehydes. niscpr.res.in

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of aromatic nitro groups. masterorganicchemistry.com These reagents can offer different levels of selectivity and may be advantageous when trying to preserve the aldehyde and carboxylic acid functionalities. For example, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com

The following table summarizes common methods for nitro group reduction and their potential compatibility with the other functional groups in the target molecule.

Reduction MethodReagentsExpected Outcome on this compound
Catalytic HydrogenationH₂, Pd/C or Pt/CReduction of nitro group to amine and aldehyde to alcohol.
Metal-Acid ReductionFe/HCl, Sn/HCl, Zn/HClSelective reduction of the nitro group to an amine is possible.
Transfer HydrogenationHydrazine glyoxylate, Zn or MgSelective reduction of the nitro group to an amine. niscpr.res.in
Other ReagentsNa₂S₂O₄, SnCl₂Potential for selective reduction of the nitro group.

Beyond reduction to an amine, the nitro group can undergo other transformations. For instance, partial reduction can lead to hydroxylamines or nitroso compounds. wikipedia.org The specific products obtained depend on the reducing agent and the reaction conditions. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

The nitro group also strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. digitaloceanspaces.com Furthermore, the nitro group can be a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions and the presence of other activating groups.

Aromatic Substitution and Functionalization of the Phenoxy Ring

The phenoxy ring in this compound is polysubstituted, and the directing effects of the existing substituents will govern the position of any further electrophilic aromatic substitution.

The substituents on the ring are:

-OCH₃ (methoxy): A strongly activating, ortho-, para-directing group.

-CHO (formyl): A deactivating, meta-directing group.

-NO₂ (nitro): A strongly deactivating, meta-directing group.

-O-(CH₂)₃COOH (butoxycarboxylic acid): An activating, ortho-, para-directing group.

The position of substitution will be a result of the interplay of these directing effects. The methoxy (B1213986) group directs to the positions ortho and para to it. The para position is already occupied by the formyl group. One ortho position is occupied by the nitro group. The other ortho position (C-6) is sterically hindered by the adjacent methoxy and butoxycarboxylic acid groups.

The butoxycarboxylic acid group also directs ortho and para. The para position is occupied by the methoxy group. One ortho position is occupied by the nitro group, and the other (C-3) is adjacent to the formyl group.

Selective Functional Group Manipulations of this compound

Given the multiple reactive sites in this compound, achieving selective transformations often requires the use of protecting groups or carefully chosen chemoselective reagents.

Protection of the Aldehyde: The aldehyde is one of the more reactive functional groups. It can be selectively protected as an acetal (B89532) or a thioacetal to prevent its reaction during, for example, the reduction of the carboxylic acid with a strong reducing agent. Acetal formation is typically achieved by reacting the aldehyde with a diol in the presence of an acid catalyst. The acetal is stable to basic and nucleophilic reagents and can be removed by acidic hydrolysis.

Protection of the Carboxylic Acid: The carboxylic acid can be converted to an ester to modify its reactivity. As mentioned previously, this is a common strategy to facilitate its selective reduction.

Chemoselective Reagents: The use of reagents that are inherently selective for one functional group over another is a powerful strategy. For example, as discussed, boranes can selectively reduce carboxylic acids in the presence of nitro groups. Similarly, certain metal-based reductions can selectively target the nitro group while leaving the aldehyde and carboxylic acid intact. niscpr.res.in

The successful synthetic manipulation of this molecule relies on a careful consideration of the relative reactivities of its functional groups and the judicious choice of reagents and reaction conditions to achieve the desired transformation without affecting other parts of the molecule.

4 4 Formyl 2 Methoxy 5 Nitrophenoxy Butanoic Acid As a Synthetic Intermediate and Building Block

Construction of Heterocyclic Systems Utilizing 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid

The strategic placement of a formyl group ortho to a nitro group on the aromatic ring is a classic precursor for the synthesis of a variety of fused heterocyclic systems, primarily through reductive cyclization strategies.

The ortho-nitroaldehyde functionality is a well-established precursor for the construction of nitrogen-containing heterocycles. A key transformation involves the reduction of the nitro group to an amine, which can then undergo intramolecular or intermolecular condensation with the aldehyde.

One of the most anticipated applications of this compound is in the synthesis of quinoxaline (B1680401) derivatives. The reduction of the nitro group would yield an ortho-phenylenediamine derivative, which could then react with a 1,2-dicarbonyl compound. More directly, reductive condensation with primary amines can lead to the formation of various fused nitrogen heterocycles. For instance, reaction with an amine in the presence of a reducing agent like iron pentacarbonyl could lead to the formation of a dihydro-pyrroloquinoxaline core, a scaffold present in several natural products.

Reactant Reagents Potential Product Class
Primary AmineFe(CO)₅, then oxidationFused Nitrogen Heterocycles
o-PhenylenediamineReduction (e.g., Fe/HCl), then condensationQuinoxaline Derivatives
Hydrazine (B178648)Reduction, then condensationCinnoline Derivatives

This table illustrates potential synthetic pathways for nitrogen-containing heterocycles based on the known reactivity of ortho-nitrobenzaldehydes.

The synthesis of oxygen-containing heterocycles using this compound could be envisioned through several pathways. For example, the reduction of the nitro group to a hydroxylamine (B1172632) or an amine, followed by intramolecular cyclization involving the butanoic acid side chain, could potentially lead to the formation of benzoxazine (B1645224) derivatives. However, the ether linkage of the butanoic acid is generally stable.

A more plausible route to oxygen-containing heterocycles would involve modification of the butanoic acid side chain prior to cyclization. For instance, conversion of the carboxylic acid to an alcohol could be followed by an intramolecular Williamson ether synthesis with a suitable leaving group on the aromatic ring, although this would require displacement of the nitro or methoxy (B1213986) group, which is not straightforward.

Transformation Reagents Potential Product Class
Reduction of nitro group and intramolecular cyclizationVarious reducing agentsBenzoxazine derivatives
Modification of side chain and intramolecular etherificationMulti-step synthesisFused cyclic ethers

This table presents hypothetical routes to oxygen-containing heterocycles, acknowledging the synthetic challenges.

The construction of sulfur-containing heterocycles would likely proceed via reductive cyclization of a precursor derived from this compound. The reduction of the nitro group to an amine, followed by reaction with a sulfur-transfer reagent, could pave the way for the synthesis of benzothiazine derivatives. For example, reaction of the corresponding ortho-aminobenzaldehyde with sodium hydrogen sulfide (B99878) could lead to an ortho-aminothiophenol intermediate, which could then undergo cyclization.

Reactant Reagents Potential Product Class
Sodium Hydrogen SulfideReduction of nitro group, then reaction with NaSHBenzothiazine derivatives
Lawesson's ReagentReaction with the aldehyde and subsequent cyclizationThiophene derivatives

This table outlines potential strategies for the synthesis of sulfur-containing heterocycles, contingent on the successful formation of key intermediates.

Role in the Synthesis of Complex Natural Product Analogs

The structural motif of a substituted aromatic ring coupled with a flexible side chain containing a carboxylic acid is a common feature in many biologically active natural products and their analogs. While no specific instances of this compound being used in the total synthesis of a natural product have been identified, its potential as a building block for analogs is considerable.

The butanoic acid chain allows for its incorporation into peptide or depsipeptide backbones. The aromatic portion, with its multiple functional handles (aldehyde, nitro group, methoxy group), offers sites for further chemical diversification to explore structure-activity relationships of known natural products.

Precursor for Advanced Organic Scaffolds and Molecular Architectures

The utility of this compound extends to its use as a precursor for more complex molecular scaffolds. The presence of both an aldehyde and a carboxylic acid allows for orthogonal chemical modifications, making it a valuable starting material for combinatorial chemistry and the generation of compound libraries.

A significant potential application of this compound lies in the design and synthesis of molecular probes. The butanoic acid moiety can serve as a linker to attach the molecule to a solid support for solid-phase synthesis or to a reporter group such as a fluorophore or a biotin (B1667282) tag. Structurally similar compounds, such as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, are utilized as photolabile linkers in solid-phase synthesis. guidechem.comscbt.comadvancedchemtech.comsigmaaldrich.comchemimpex.comsigmaaldrich.comsigmaaldrich.com The ortho-nitrobenzyl group is a well-known photolabile protecting group, and cleavage of the ether linkage can be induced by UV irradiation. This suggests that this compound could be developed into a photocleavable linker for the controlled release of molecules from a surface or a larger assembly.

Furthermore, the aldehyde group can be used to immobilize the molecule onto a substrate or to conjugate it with other molecules through the formation of an imine or a hydrazone. This dual functionality makes it an attractive candidate for the construction of bifunctional molecular probes.

Application Key Functional Group(s) Potential Utility
Photocleavable Linkerortho-Nitrobenzyl etherControlled release of attached molecules
Solid-Phase SynthesisButanoic acidAnchor to a solid support
BioconjugationAldehydeAttachment to biomolecules

This table summarizes the potential applications of this compound in the development of molecular probes and advanced scaffolds.

Development of Conjugates and Hybrid Molecules

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, makes it a prime candidate for the development of conjugates and hybrid molecules. The carboxylic acid can be activated and coupled with amines or alcohols to form amide or ester linkages, respectively. Simultaneously, the aldehyde group can undergo reactions such as reductive amination with primary or secondary amines to form new carbon-nitrogen bonds, or be used in condensation reactions to form Schiff bases.

This dual reactivity would allow for the conjugation of two different molecular entities to the central scaffold. For instance, a biomolecule such as a peptide or an oligonucleotide could be attached via the carboxylic acid, while a fluorescent tag or a targeting ligand could be introduced through the aldehyde functionality.

Table 1: Potential Reactions for Conjugate Synthesis

Functional GroupReagent/Reaction TypeResulting LinkagePotential Conjugate Partner
Carboxylic AcidAmine (with coupling agent)AmidePeptides, Aminoglycosides
Carboxylic AcidAlcohol (esterification)EsterSmall molecule drugs, Lipids
AldehydePrimary Amine (reductive amination)Secondary AmineTargeting ligands, Reporter groups
AldehydeHydrazine/HydroxylamineHydrazone/OximeLinkers for further functionalization

Application in Combinatorial Chemistry and Library Synthesis

In the realm of combinatorial chemistry, this compound could serve as a versatile scaffold for the generation of diverse molecular libraries. Its orthogonal reactive handles (the carboxylic acid and the aldehyde) allow for a stepwise and controlled introduction of different building blocks.

For example, the butanoic acid chain could be attached to a solid support via its carboxylic acid. Subsequently, the aldehyde could be reacted with a library of amines through reductive amination. The nitro group on the aromatic ring could then be reduced to an amine, providing a third point of diversification for further chemical modifications. This strategy would enable the rapid synthesis of a large number of distinct compounds, which could then be screened for biological activity.

Table 2: A Hypothetical Combinatorial Synthesis Strategy

StepReactionReagentsPurpose
1Solid-phase attachmentResin, Coupling agentsImmobilization of the scaffold
2Reductive AminationLibrary of primary amines, NaBH(OAc)₃Introduction of first diversity point
3Nitro Group ReductionSnCl₂, HClUnmasking a new reactive site
4AcylationLibrary of acid chloridesIntroduction of second diversity point
5Cleavage from resinTrifluoroacetic acidRelease of the final compound library

Utilization in Polymer Chemistry and Material Science Scaffolds

The functionalities present in this compound also suggest its potential utility in polymer chemistry and material science. The carboxylic acid can be used as a monomer in the synthesis of polyesters or polyamides through condensation polymerization. The aldehyde group offers a site for post-polymerization modification, allowing for the introduction of specific functionalities onto the polymer backbone.

Furthermore, the nitroaromatic moiety could be exploited to impart specific properties to the resulting materials. For instance, polymers incorporating this unit might exhibit interesting optical or electronic properties. The nitro group could also be reduced to an amine to create polymers with reactive pendant groups for cross-linking or for the attachment of other molecules, leading to the development of functional materials such as sensors, catalysts, or drug delivery systems.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 4 Formyl 2 Methoxy 5 Nitrophenoxy Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy would be the cornerstone for the structural confirmation of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid.

1D and 2D NMR Experiments for Structural Assignment

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, would provide the initial framework for the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for each proton in the molecule. For instance, the aldehydic proton of the formyl group would appear as a singlet at a characteristic downfield shift (typically δ 9.5-10.5 ppm). The aromatic protons would exhibit specific splitting patterns based on their coupling with each other, and the methoxy (B1213986) group protons would be visible as a sharp singlet. The protons of the butanoic acid chain would present as multiplets, with their chemical shifts influenced by the neighboring ether linkage and the terminal carboxylic acid group.

The ¹³C NMR spectrum would complement this by identifying all unique carbon environments. Key signals would include the carbonyl carbons of the formyl and carboxylic acid groups (expected in the δ 160-200 ppm range), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the butanoic acid chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aldehydic H 9.5 - 10.5 s
Aromatic H 7.0 - 8.0 m
Methoxy H 3.8 - 4.0 s
-OCH₂- 4.0 - 4.3 t
-CH₂- (butanoic) 2.0 - 2.5 m
-CH₂-COOH 2.4 - 2.7 t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (aldehyde) 185 - 195
C=O (acid) 170 - 180
Aromatic C 110 - 160
Methoxy C 55 - 65
-OCH₂- 65 - 75

Advanced NMR Methods for Stereochemical and Conformational Analysis

For a molecule like this compound, which lacks chiral centers, stereochemical analysis would be limited. However, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the molecule's preferred conformation in solution. NOESY experiments would reveal through-space interactions between protons, which can help to determine the spatial arrangement of the different functional groups. For example, NOE correlations between the methoxy protons and one of the aromatic protons would confirm their proximity.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Two distinct carbonyl stretching bands would be anticipated: one for the aldehyde C=O (around 1700-1720 cm⁻¹) and another for the carboxylic acid C=O (around 1700-1725 cm⁻¹). The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching of the ether linkage and the methoxy group would also be visible.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O (Aldehyde) 1700 - 1720 Strong
C=O (Carboxylic Acid) 1700 - 1725 Strong
NO₂ (Asymmetric Stretch) 1500 - 1550 Strong
NO₂ (Symmetric Stretch) 1300 - 1350 Strong
C-O (Ether) 1200 - 1300 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is essential for determining the molecular weight and obtaining information about the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This accurate mass measurement would allow for the unambiguous determination of its elemental composition, C₁₂H₁₃NO₇, thereby confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern would be generated. The analysis of these fragment ions would provide valuable structural information. Expected fragmentation would likely involve the loss of the carboxylic acid group, the butanoic acid side chain, the nitro group, and the formyl group. The resulting fragmentation pattern would serve as a fingerprint for the molecule and further corroborate the structure determined by NMR and IR spectroscopy.

X-ray Crystallographic Analysis for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallographic data for the specific compound, this compound. Consequently, detailed information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and precise bond lengths and angles as determined by this definitive technique, is not currently available in the public domain.

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise coordinates of atoms in a crystal lattice, offering invaluable insights into molecular conformation, configuration, and intermolecular interactions such as hydrogen bonding and π-stacking.

For a molecule like this compound, a crystallographic analysis would elucidate the planarity of the aromatic ring, the orientation of the formyl, methoxy, and nitro substituents, and the conformation of the butanoic acid side chain. Such data is crucial for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and physical characteristics.

While crystallographic data exists for structurally related, yet distinct, compounds, the strict focus on this compound precludes their inclusion in this analysis. The scientific community awaits future studies that may lead to the crystallization and subsequent X-ray diffraction analysis of this specific compound to populate the following data table with experimental values.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Hyphenated Techniques for Comprehensive Structural Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed characterization of complex organic molecules from various matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) provide a wealth of structural and quantitative information.

A diligent search of the scientific literature indicates a lack of specific studies employing these hyphenated techniques for the comprehensive structural characterization of this compound. Such analyses would be instrumental in confirming the compound's molecular weight, elemental composition, and fragmentation patterns, thereby providing unequivocal structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a particularly suitable technique. The chromatographic separation would isolate the compound from any impurities or reaction byproducts, after which mass spectrometry would provide a precise mass-to-charge ratio. High-resolution mass spectrometry (HRMS) could determine the elemental formula with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, yielding a characteristic pattern of daughter ions that can be pieced together to confirm the connectivity of the molecule's constituent parts—the nitrophenoxy ring, the butanoic acid chain, and the formyl and methoxy substituents.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after a derivatization step to increase the volatility of the carboxylic acid group (e.g., through esterification). This would provide complementary information on the compound's fragmentation under electron ionization.

The absence of published research in this area means that experimental data, such as retention times, mass spectra, and fragmentation pathways specific to this compound, are not available. Future research is required to develop and validate such methods, which would be invaluable for quality control in synthesis, as well as for metabolic or degradation studies.

Table 2: Anticipated Data from Hyphenated Technique Analysis of this compound

Analytical Technique Parameter Expected Information
LC-MS Retention Time (min) Data not available
[M+H]⁺ (m/z) Data not available
[M-H]⁻ (m/z) Data not available
Major MS/MS Fragments Data not available
GC-MS (derivatized) Retention Time (min) Data not available
Molecular Ion (m/z) Data not available

Computational Chemistry and Theoretical Studies of 4 4 Formyl 2 Methoxy 5 Nitrophenoxy Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid, these studies would provide a foundational understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would focus on its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
LUMO -2.5 Primarily localized on the nitrophenyl ring, indicating a site for nucleophilic attack.
HOMO -7.8 Distributed across the methoxyphenoxy moiety, suggesting it as the primary electron-donating site.
HOMO-LUMO Gap 5.3 Suggests moderate chemical stability.

Note: This data is illustrative and not based on actual published research.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, would provide highly accurate calculations of the energetic and electronic properties of this compound. These calculations could determine properties such as the molecule's total energy, ionization potential, and electron affinity, offering a more detailed picture of its electronic behavior.

Conformational Analysis and Molecular Dynamics Simulations

The flexible butanoic acid side chain of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis would identify the most stable, low-energy conformations of the molecule. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of these conformations over time, providing insights into the molecule's flexibility and how it might interact with other molecules, such as solvents or reactants.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. For a molecule like this compound, which is used in synthesis, understanding its reaction mechanisms is of great importance.

In the synthesis of derivatives of this compound, computational modeling could be used to identify and characterize the transition states of key reaction steps. By calculating the energy of these transition states, chemists can understand the energy barriers of a reaction, providing a theoretical basis for observed reaction rates.

Building on transition state analysis, computational models could predict the selectivity of reactions involving this compound. For example, if a reaction could lead to multiple products, the calculated energy barriers for each pathway could indicate which product is kinetically favored. This predictive capability can be instrumental in optimizing reaction conditions to maximize the yield of the desired product.

QSAR (Quantitative Structure-Activity Relationship) Studies Focusing on Chemical Structure (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its properties. While often used to predict biological activity, QSAR can also be applied to understand and predict physicochemical properties based solely on molecular structure. For this compound, a QSAR study would involve the calculation of various molecular descriptors that numerically represent its structural and electronic features.

These descriptors can be categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of the molecule. The presence of the electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups on the benzene (B151609) ring significantly influences the electronic properties. Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and Mulliken atomic charges are crucial. nih.govmdpi.com For instance, a low ELUMO value would indicate a higher susceptibility to nucleophilic attack, a key chemical characteristic. mdpi.com

Topological Descriptors: Also known as constitutional descriptors or molecular connectivity indices, these describe the atomic connectivity and branching of the molecule. nih.govbohrium.com They provide a numerical representation of the molecule's size, shape, and degree of branching.

Steric/Geometrical Descriptors: These descriptors relate to the three-dimensional arrangement of the atoms. They include parameters like molecular weight, molecular volume, and surface area. The spatial arrangement of the methoxy (B1213986) group and the butanoic acid chain relative to the substituted benzene ring would be captured by these descriptors.

A QSAR model for this compound would use these calculated descriptors to correlate its structural features with specific chemical properties, providing insights into its potential behavior in various chemical systems.

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Note: The values in this table are hypothetical and serve as an illustration of the types of descriptors calculated in a typical QSAR study.

Descriptor ClassDescriptor NameHypothetical ValueStructural Significance
ElectronicELUMO (eV)-3.5Represents electron affinity; influenced by nitro and formyl groups. mdpi.com
ElectronicEHOMO (eV)-8.2Indicates ionization potential and reactivity towards electrophiles.
ElectronicDipole Moment (Debye)5.1Measures overall molecular polarity from polar functional groups.
HydrophobiclogP2.1Quantifies lipophilicity, balancing the alkyl chain and polar groups. mdpi.com
TopologicalFirst-order Valence Molecular Connectivity Index (¹Xᴠ)8.9Relates to molecular size and branching of the atomic structure. mdpi.com
GeometricalMolecular Weight (g/mol)299.25Represents the total mass of the molecule.
GeometricalTopological Polar Surface Area (TPSA) (Ų)122.5Sum of surfaces of polar atoms; important for intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. For this compound, methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations can be employed to simulate its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. aip.org

Infrared (IR) Spectroscopy Prediction: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrational frequencies would include:

A broad O-H stretching band for the carboxylic acid group, typically predicted in the 2500-3300 cm⁻¹ range. libretexts.org

Sharp C=O stretching frequencies for the aldehyde and carboxylic acid groups, expected around 1700-1730 cm⁻¹ and 1680-1710 cm⁻¹ respectively. spectroscopyonline.com Conjugation with the aromatic ring can lower these frequencies. libretexts.orgspectroscopyonline.com

Asymmetric and symmetric stretching frequencies for the nitro group (NO₂), typically predicted near 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹.

C-O stretching vibrations for the ether and carboxylic acid functionalities, predicted in the 1200-1300 cm⁻¹ region. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org

¹H NMR: Chemical shifts for the aromatic protons would be significantly affected by the electronic nature of the substituents. The electron-withdrawing nitro and formyl groups are expected to deshield the ortho and para protons, shifting them downfield (higher ppm values). stackexchange.com The carboxylic acid proton is typically predicted to appear as a singlet at a very high chemical shift, often above 12 ppm. libretexts.org

¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are also influenced by the substituents. The carbonyl carbons of the aldehyde and carboxylic acid groups are predicted to resonate far downfield, typically in the 165-185 δ (carboxylic acid) and >190 δ (aldehyde) regions. libretexts.org

These computational predictions provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Parameters for this compound Note: The values in this table are hypothetical and represent typical ranges expected from computational predictions for the specified functional groups.

Spectroscopy TypeFunctional Group/ProtonPredicted ParameterTypical Range/Value
IRCarboxylic Acid O-H StretchVibrational Frequency (cm⁻¹)~2500-3300 (broad) libretexts.org
IRAldehyde C=O StretchVibrational Frequency (cm⁻¹)~1705 spectroscopyonline.com
IRCarboxylic Acid C=O StretchVibrational Frequency (cm⁻¹)~1720 libretexts.org
IRNitro NO₂ Asymmetric StretchVibrational Frequency (cm⁻¹)~1530
¹H NMRCarboxylic Acid (-COOH)Chemical Shift (δ, ppm)>12.0 libretexts.org
¹H NMRAldehyde (-CHO)Chemical Shift (δ, ppm)~9.5-10.5
¹H NMRAromatic Protons (Ar-H)Chemical Shift (δ, ppm)~7.5-8.5 stackexchange.com
¹³C NMRCarboxylic Acid (C =O)Chemical Shift (δ, ppm)~170-180 libretexts.org
¹³C NMRAldehyde (C =O)Chemical Shift (δ, ppm)~190-200

Future Research Directions and Unexplored Avenues for 4 4 Formyl 2 Methoxy 5 Nitrophenoxy Butanoic Acid

Exploration of Unconventional Functional Group Transformations

The unique combination of functional groups in 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid opens the door for exploring unconventional transformations. The selective reduction of the nitro group in the presence of the aldehyde, or vice versa, could lead to a variety of new derivatives with distinct properties. Another area of interest is the investigation of ortho-lithiation directed by the methoxy (B1213986) or butanoic acid groups, which could enable the introduction of additional substituents on the aromatic ring. liberty.edu The development of novel catalytic systems for the selective transformation of the aldehyde or carboxylic acid moieties would also be a significant advancement.

Functional Group Potential Transformation Resulting Moiety
Nitro GroupSelective reductionAmine, hydroxylamine (B1172632), azo, azoxy
Aldehyde GroupReductive amination, olefination, asymmetric aldol (B89426) reactionsSubstituted amines, alkenes, chiral alcohols
Carboxylic AcidConversion to amides, esters, or acid halidesDiverse functional handles for further derivatization

Expansion of this compound as a Versatile Synthetic Platform

Given the structural similarities to other well-established linker molecules used in solid-phase synthesis, this compound has significant potential as a versatile synthetic platform. mdpi.commdpi.com Its carboxylic acid can be anchored to a solid support, while the aldehyde can be used for the attachment of other molecules through reactions like reductive amination. beilstein-journals.org The nitro group could also serve as a latent functional group that can be modified at a later stage. Future research should focus on the design and synthesis of novel linkers based on this scaffold for applications in solid-phase organic synthesis (SPOS) and the generation of small molecule libraries. imperial.ac.uk

Application Area Role of the Compound Potential Advantages
Solid-Phase SynthesisLinker or "handle" molecule. mdpi.comOrthogonal cleavage strategies, introduction of molecular diversity.
Combinatorial ChemistryScaffold for library synthesis.Generation of novel compounds for screening.
Fragment-Based Drug DiscoveryBuilding block for fragment elaboration.Access to novel chemical space.

Advanced Materials and Nanotechnology Applications of Derivatives (excluding biological applications)

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in advanced materials and nanotechnology. The aromatic core and polar functional groups could be exploited for the synthesis of novel polymers with tailored optical or electronic properties. Additionally, derivatives of this compound could be used to functionalize the surfaces of nanoparticles, such as gold or silica, to create hybrid materials with new functionalities. For example, the incorporation of this molecule into nanoemulsions or solid lipid nanoparticles could lead to new materials for applications in coatings or advanced composites. mdpi.com

Material Type Potential Application Key Feature Utilized
Functional PolymersOrganic electronics, sensorsAromatic and polar nature of the molecule
Surface-Modified NanoparticlesAdvanced coatings, catalystsCarboxylic acid for anchoring to surfaces
Hybrid MaterialsComposites with tailored propertiesAbility to interact with both organic and inorganic components

Integration with Flow Chemistry and Automated Synthesis Systems

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis systems represents a significant step towards more efficient and scalable production. beilstein-journals.org Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety for hazardous reactions like nitration, and the potential for continuous manufacturing. zenodo.org Automated solid-phase synthesis platforms could be employed for the rapid generation of libraries of compounds based on this scaffold, accelerating the discovery of new molecules with desired properties. beilstein-journals.orgnih.gov

Technology Potential Benefits Research Focus
Flow ChemistryImproved reaction control, enhanced safety, scalability. beilstein-journals.orgzenodo.orgDevelopment of robust flow protocols for key synthetic steps.
Automated SynthesisHigh-throughput synthesis, rapid library generation. beilstein-journals.orgnih.govAdaptation of synthetic routes for compatibility with automated platforms.
Process Analytical Technology (PAT)Real-time monitoring and control of reactions.Integration of analytical techniques into flow and automated systems.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups in 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid that influence its reactivity?

  • Methodological Answer : The compound contains a formyl group (aldehyde), a methoxy group (electron-donating), a nitro group (electron-withdrawing), and a butanoic acid chain. The nitro group at the 5-position and methoxy at the 2-position create steric and electronic effects, influencing electrophilic substitution and nucleophilic reactions. The aldehyde group is reactive toward nucleophiles (e.g., amines for Schiff base formation), while the carboxylic acid enables salt formation or conjugation. Characterization via NMR and IR can confirm these functional groups .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 7–8 ppm), formyl protons (δ ~9.8 ppm), and methoxy groups (δ ~3.8 ppm).
  • HPLC : Purity analysis (>95% as per supplier data) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C12_{12}H13_{13}NO7_7; calculated 283.24 g/mol) .

Q. What synthetic routes are documented for preparing this compound?

  • Methodological Answer : A plausible route involves:

Nitration of 4-hydroxy-2-methoxybenzaldehyde to introduce the nitro group.

Etherification with 4-bromobutyric acid under basic conditions (e.g., K2_2CO3_3 in DMF) to form the phenoxybutanoic acid backbone.

Purification via recrystallization or column chromatography. Similar strategies are used for structurally related nitro-aromatic acids .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of the phenoxybutanoic acid moiety?

  • Methodological Answer : Low yields in coupling steps may arise from steric hindrance or competing side reactions. Strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Temperature control (e.g., 60–80°C) to balance reaction rate and decomposition.
  • Monitoring reaction progress via TLC or in situ IR to halt at optimal conversion .

Q. How to resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or impurities. To standardize:

Perform solubility tests in DMSO, methanol, and aqueous buffers (pH 4–8) under controlled temperatures.

Use X-ray diffraction (XRD) to identify crystalline forms.

Compare with structurally similar compounds (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid, which has limited aqueous solubility) .

Q. What strategies mitigate instability of the formyl group during storage?

  • Methodological Answer :

  • Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation.
  • Use stabilizers like BHT (butylated hydroxytoluene) in solution.
  • Confirm stability via periodic FT-IR analysis to detect aldehyde oxidation to carboxylic acid .

Q. How can computational modeling predict reactivity in drug design applications?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites (e.g., nitro group as a hydrogen-bond acceptor).
  • Molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., enzymes with nitroreductase activity) .

Data Contradictions and Validation

Q. How to address conflicting data on the compound’s melting point?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Validate via:

Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min.

Compare with structurally analogous compounds (e.g., 4-nitrophenyl phenyl ether, mp 57°C) to identify trends in nitro-aromatic thermal behavior .

Q. What analytical methods confirm the absence of regioisomeric impurities?

  • Methodological Answer :

  • Use HPLC-MS with a chiral column to separate isomers.
  • Synthesize and compare retention times with authentic standards (e.g., 3-nitro vs. 5-nitro isomers) .

Tables for Key Parameters

Property Value Reference
Molecular FormulaC12_{12}H13_{13}NO7_7
Molecular Weight283.24 g/mol
CAS Number263758-69-6
Purity (HPLC)>95%
Key Functional GroupsFormyl, Methoxy, Nitro, Carboxylic Acid

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